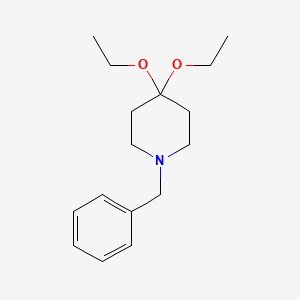amino}acetamide dihydrochloride CAS No. 2044713-07-5](/img/structure/B2911162.png)
2-{[4-(Aminomethyl)phenyl](methyl)amino}acetamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{4-(Aminomethyl)phenylamino}acetamide dihydrochloride” is a chemical compound with the molecular formula C10H17Cl2N3O and a molecular weight of 266.17 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-{4-(Aminomethyl)phenylamino}acetamide dihydrochloride” is represented by the formula C10H17Cl2N3O . The InChI code for this compound is 1S/C10H15N3O.2ClH/c1-13(7-10(12)14)9-4-2-8(6-11)3-5-9;;/h2-5H,6-7,11H2,1H3,(H2,12,14);2*1H .Wirkmechanismus
AMCA acts as a selective agonist for the sigma-1 receptor. It has been shown to modulate the activity of various ion channels and neurotransmitter receptors, including the NMDA receptor and the voltage-gated calcium channel. It has also been shown to protect against cell death in various models of neurodegenerative disease.
Biochemical and Physiological Effects:
AMCA has been shown to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine, dopamine, and serotonin in the brain. It has also been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). These effects suggest that AMCA may have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
AMCA has several advantages for use in lab experiments. It is easy to synthesize and has a high affinity for the sigma-1 receptor, making it a useful tool for studying this receptor. However, AMCA has some limitations. It has low selectivity for the sigma-1 receptor, and its effects on other receptors and ion channels may complicate its interpretation in experiments. Additionally, the potential toxicity of AMCA has not been fully evaluated.
Zukünftige Richtungen
There are several potential future directions for research on AMCA. One area of interest is in the development of more selective sigma-1 receptor agonists. Another area of interest is in the investigation of the potential therapeutic applications of AMCA in the treatment of various neurological and psychiatric disorders. Further studies are needed to fully understand the biochemical and physiological effects of AMCA and its potential therapeutic applications.
Synthesemethoden
The most common method for synthesizing AMCA is through the reaction of 4-aminomethylbenzoic acid with methylamine and acetic anhydride. The resulting product is then treated with hydrochloric acid to form AMCA dihydrochloride. Other methods include the reaction of 4-aminomethylbenzoic acid with dimethylamine, and the reaction of 4-aminomethylbenzoic acid with methylamine and formaldehyde.
Wissenschaftliche Forschungsanwendungen
AMCA has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. AMCA has been used as a tool to study the sigma-1 receptor and its role in these processes.
Safety and Hazards
The safety information available indicates that “2-{4-(Aminomethyl)phenylamino}acetamide dihydrochloride” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-[4-(aminomethyl)-N-methylanilino]acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c1-13(7-10(12)14)9-4-2-8(6-11)3-5-9;;/h2-5H,6-7,11H2,1H3,(H2,12,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCBZUFKXUSEDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N)C1=CC=C(C=C1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2911083.png)

![2-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzonitrile](/img/structure/B2911088.png)
![N-(2,4-dimethoxyphenyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2911090.png)

![1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2911093.png)
![2-[4-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]sulfonylphenoxy]acetamide](/img/structure/B2911095.png)
![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2911097.png)



![2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate](/img/structure/B2911102.png)